![molecular formula C19H22ClFN2O B4286716 N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286716.png)
N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea
描述
N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and metastasis.
作用机制
Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth, angiogenesis, and metastasis. Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. Sorafenib also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis. In addition, Sorafenib inhibits the activity of c-KIT, FLT-3, and RET, which are involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. Sorafenib inhibits the activity of RAF kinases, which leads to the inhibition of the MAPK/ERK signaling pathway. This results in the inhibition of cell proliferation and induction of apoptosis. Sorafenib also inhibits the activity of VEGFR and PDGFR, which leads to the inhibition of angiogenesis. This results in the inhibition of tumor growth and metastasis.
实验室实验的优点和局限性
Sorafenib has several advantages for lab experiments. Sorafenib has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its mechanism of action and efficacy. Sorafenib is also commercially available, which makes it easily accessible for lab experiments. However, Sorafenib has some limitations for lab experiments. Sorafenib is a small molecule inhibitor, which means it may have off-target effects. In addition, Sorafenib may have different effects in different cell lines and animal models.
未来方向
There are several future directions for Sorafenib research. One future direction is to explore the use of Sorafenib in combination with other therapies, such as immunotherapy. Another future direction is to explore the use of Sorafenib in other types of cancer, such as pancreatic cancer. Finally, future research could focus on the development of new Sorafenib analogs with improved efficacy and reduced toxicity.
Conclusion:
Sorafenib is a multi-kinase inhibitor that has been developed for the treatment of various types of cancer. Sorafenib inhibits several signaling pathways involved in tumor growth, angiogenesis, and metastasis. Sorafenib has been extensively studied in preclinical and clinical trials and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib has several advantages for lab experiments, but also has some limitations. Future research could focus on the use of Sorafenib in combination with other therapies and the development of new Sorafenib analogs.
科学研究应用
Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. In preclinical studies, Sorafenib has been shown to inhibit tumor growth, angiogenesis, and metastasis. In clinical trials, Sorafenib has demonstrated significant anti-tumor activity and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
属性
IUPAC Name |
1-[1-(4-tert-butylphenyl)ethyl]-3-(4-chloro-2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O/c1-12(13-5-7-14(8-6-13)19(2,3)4)22-18(24)23-17-10-9-15(20)11-16(17)21/h5-12H,1-4H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEAFVQKPCOUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)NC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Tert-butylphenyl)ethyl]-3-(4-chloro-2-fluorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



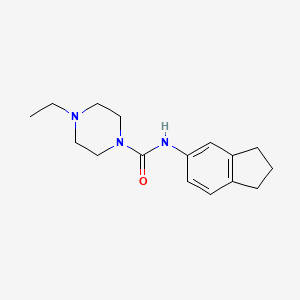
![N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286655.png)
![N-(4-chloro-2-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286664.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-propylphenyl)ethyl]urea](/img/structure/B4286670.png)
![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286687.png)
![4-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4286695.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)
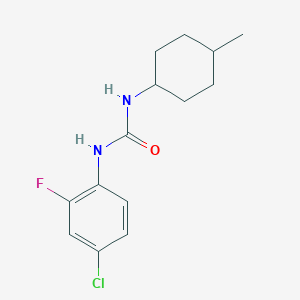
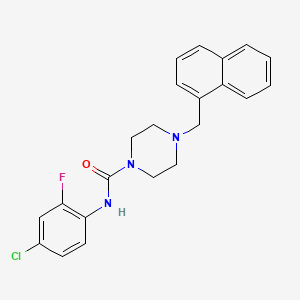
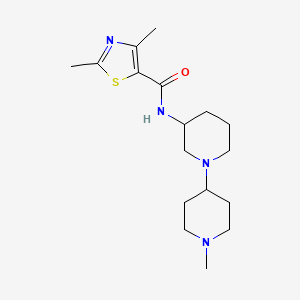
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide](/img/structure/B4286723.png)
![2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)
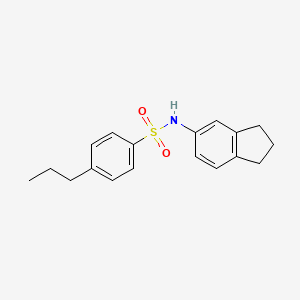
![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)